molecular formula C8H5BrFNO4 B2810965 Methyl 2-bromo-6-fluoro-4-nitrobenzoate CAS No. 1610060-60-0

Methyl 2-bromo-6-fluoro-4-nitrobenzoate

Cat. No. B2810965
CAS RN: 1610060-60-0
M. Wt: 278.033
InChI Key: ZHPYPMKZJQFFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-bromo-6-fluoro-4-nitrobenzoate” is a chemical compound with the molecular formula C8H5BrFNO4 . It has a molecular weight of 278.03 and is typically found in a powder form .


Molecular Structure Analysis

The InChI code for “Methyl 2-bromo-6-fluoro-4-nitrobenzoate” is 1S/C8H5BrFNO4/c1-15-8(12)7-5(10)2-4(9)3-6(7)11(13)14/h2-3H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement and bonding of its atoms.


Physical And Chemical Properties Analysis

“Methyl 2-bromo-6-fluoro-4-nitrobenzoate” is a solid at room temperature . and a melting point of 82.0 to 86.0 °C .

Scientific Research Applications

Synthesis of Amino-Benzamide Derivatives

One study outlines a synthesis pathway starting from a related compound, demonstrating the potential of Methyl 2-bromo-6-fluoro-4-nitrobenzoate in the synthesis of amino-benzamide derivatives. The research shows that starting from a nitrobenzoic acid derivative, through a series of reactions including chlorination, amination, and hydrogenation, it is possible to achieve high yields of the target compound, suggesting that Methyl 2-bromo-6-fluoro-4-nitrobenzoate could be a precursor in similar synthetic pathways (Xu, Xu, & Zhu, 2013).

Substitution Reactions of Benzo[b]thiophen Derivatives

Research on the substitution reactions of benzo[b]thiophen derivatives, including nitration and bromination, reveals insights into the chemical behavior and potential reactivity of similar compounds, including Methyl 2-bromo-6-fluoro-4-nitrobenzoate. The study presents the outcomes of various reactions under different conditions, providing a foundation for understanding how Methyl 2-bromo-6-fluoro-4-nitrobenzoate might react in comparable chemical environments (Cooper & Scrowston, 1971).

Crystallographic and Electronic Structure Analysis

A detailed crystallographic and electronic structure analysis of benzoic acid derivatives, including studies on molecular geometries, intermolecular interactions, and electronic properties, provides insights into how Methyl 2-bromo-6-fluoro-4-nitrobenzoate might be characterized and utilized in material science and molecular engineering applications. Such research highlights the importance of understanding the structural and electronic nuances for the development of new materials and chemicals (Pramanik, Dey, & Mukherjee, 2019).

Safety and Hazards

“Methyl 2-bromo-6-fluoro-4-nitrobenzoate” is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

methyl 2-bromo-6-fluoro-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO4/c1-15-8(12)7-5(9)2-4(11(13)14)3-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPYPMKZJQFFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-6-fluoro-4-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.